molecular formula C15H12FN3O2S B11320014 N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B11320014
M. Wt: 317.3 g/mol
InChI Key: XYEBWGZJHYOHBY-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agriculture. The unique structural features of this compound, such as the benzothiadiazole core and the fluorophenoxy group, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide typically involves the following steps:

    Formation of the Benzothiadiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a suitable fluorophenol derivative with an appropriate leaving group.

    Amidation Reaction: The final step involves the coupling of the benzothiadiazole derivative with a propanamide moiety under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may exhibit potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Agriculture: The compound may have applications as a pesticide or herbicide due to its potential biological activity.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.

    Signal Transduction Pathways: The compound may influence signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores, such as 2,1,3-benzothiadiazole-5-carboxamide.

    Fluorophenoxy Derivatives: Compounds with similar fluorophenoxy groups, such as 2-fluorophenoxyacetic acid.

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide is unique due to its specific combination of the benzothiadiazole core and the fluorophenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H12FN3O2S

Molecular Weight

317.3 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C15H12FN3O2S/c1-9(21-14-5-3-2-4-11(14)16)15(20)17-10-6-7-12-13(8-10)19-22-18-12/h2-9H,1H3,(H,17,20)

InChI Key

XYEBWGZJHYOHBY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC2=NSN=C2C=C1)OC3=CC=CC=C3F

Origin of Product

United States

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